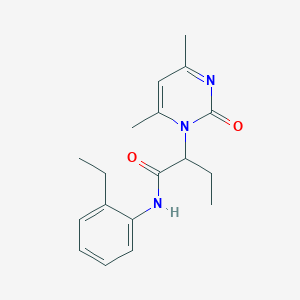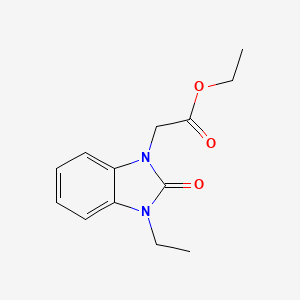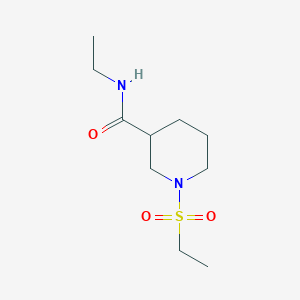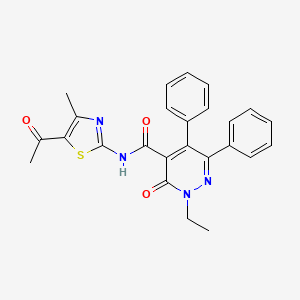
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethylphenyl)butanamide
Descripción general
Descripción
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethylphenyl)butanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy metabolism and has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethylphenyl)butanamide activates AMPK by binding to the γ subunit of the enzyme. This leads to allosteric activation of the enzyme, which results in increased phosphorylation of downstream targets involved in energy metabolism, including acetyl-CoA carboxylase and glucose transporter 4. The activation of AMPK by this compound also leads to inhibition of mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has several biochemical and physiological effects. These include increased glucose uptake and fatty acid oxidation in skeletal muscle cells, inhibition of lipogenesis in the liver, and increased insulin sensitivity. This compound has also been shown to induce autophagy in cancer cells, which is a process of self-degradation that can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethylphenyl)butanamide in lab experiments is its specificity for AMPK activation. This allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of using this compound is its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to ensure the safety of using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethylphenyl)butanamide. One direction is to further investigate the effects of this compound on autophagy in cancer cells and its potential as a cancer therapeutic. Another direction is to explore the potential of this compound as a treatment for metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans.
Aplicaciones Científicas De Investigación
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethylphenyl)butanamide has been extensively studied in various scientific fields, including cancer research, diabetes research, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cardiovascular research, this compound has been shown to protect against ischemia-reperfusion injury in the heart.
Propiedades
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-14-9-7-8-10-15(14)20-17(22)16(6-2)21-13(4)11-12(3)19-18(21)23/h7-11,16H,5-6H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVLUELJTDJINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC)N2C(=CC(=NC2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4443796.png)
![2-{1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}ethanol](/img/structure/B4443804.png)
![(3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine](/img/structure/B4443813.png)
![N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4443822.png)



![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide](/img/structure/B4443853.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide](/img/structure/B4443854.png)
![N-(5-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443859.png)
![N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443861.png)

![5-[(isopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4443896.png)
![2-methyl-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4443903.png)
